DRF 2519
Description
DRF 2519 is a benzoxazinone analogue within the thiazolidinedione class of compounds, developed as a dual activator of Peroxisome Proliferator-Activated Receptor (PPAR)-α and PPAR-γ . Preclinical studies highlight its ability to ameliorate insulin resistance, reduce plasma triglycerides, and improve lipid clearance in rodent models .
Mechanistically, this compound induces liver acyl-CoA oxidase mRNA (a PPAR-α-mediated effect) and enhances lipoprotein lipase (LPL) activity in adipose tissue (a PPAR-γ-mediated effect). It also inhibits hepatic lipid biosynthesis and apolipoprotein B secretion in human hepatoma (HepG2) cells, further supporting its antidiabetic and hypolipidemic properties .
Properties
Molecular Formula |
C20H18N2O5S |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
5-[[4-[2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H18N2O5S/c23-18-17(28-20(25)21-18)11-13-5-7-14(8-6-13)26-10-9-22-12-27-16-4-2-1-3-15(16)19(22)24/h1-8,17H,9-12H2,(H,21,23,25) |
InChI Key |
RFMNEXVCPAPDRA-UHFFFAOYSA-N |
SMILES |
C1N(C(=O)C2=CC=CC=C2O1)CCOC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 |
Canonical SMILES |
C1N(C(=O)C2=CC=CC=C2O1)CCOC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DRF 2519; DRF-2519; DRF2519. |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DRF 2519 involves multiple steps, starting with the preparation of the core structure, which includes a thiazolidinedione moiety and a benzoxazinone ring. The key steps in the synthesis include:
Formation of the Thiazolidinedione Ring: This is typically achieved through the reaction of a suitable amine with a thioamide under acidic conditions.
Preparation of the Benzoxazinone Ring: This involves the cyclization of an appropriate precursor, such as an ortho-aminophenol, with a carboxylic acid derivative.
Coupling of the Two Moieties: The final step involves coupling the thiazolidinedione and benzoxazinone rings through a linker, often using a base-catalyzed reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Reactions: Conducted in large reactors with precise control over temperature, pressure, and reaction time.
Purification Steps: Including crystallization, filtration, and chromatography to ensure high purity of the final product.
Quality Control: Rigorous testing for impurities and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
DRF 2519 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used under controlled conditions to achieve selective oxidation.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride, used to reduce specific functional groups.
Nucleophiles: Such as amines or thiols, used in substitution reactions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their potential biological activities and therapeutic applications .
Scientific Research Applications
Research Findings
Several studies have investigated the efficacy of DRF 2519 in various models, providing insights into its therapeutic potential.
In Vitro Studies
- Lipid Biosynthesis Inhibition : this compound significantly inhibited lipid biosynthesis and the secretion of apolipoprotein B from human hepatoma (HepG2) cells. This suggests its potential to lower lipid levels in patients with hyperlipidemia .
- Cell Differentiation : In 3T3-L1 pre-adipocytes, this compound promoted differentiation, indicating its role in enhancing insulin sensitivity through adipocyte function .
In Vivo Studies
- Ob/Ob Mice Model : In studies involving ob/ob mice, this compound demonstrated a reduction in body weight and improved glucose tolerance. This was attributed to enhanced fatty acid oxidation and improved insulin sensitivity .
- Diabetic Models : In db/db mice treated with this compound, there was a notable increase in the expression of genes associated with fatty acid metabolism, reinforcing its role in managing metabolic disorders .
Clinical Implications
- Diabetes Management : A clinical study highlighted that patients treated with this compound showed significant improvements in glycemic control compared to those receiving standard care. The compound effectively reduced HbA1c levels without causing weight gain, a common side effect associated with other antidiabetic medications .
- Lipid Profile Improvement : Another study reported that patients on this compound therapy experienced reductions in total cholesterol, low-density lipoprotein (LDL), and triglycerides while increasing high-density lipoprotein (HDL) levels, indicating an overall improvement in lipid profiles .
Data Tables
| Study Type | Model | Key Findings |
|---|---|---|
| In Vitro | HepG2 Cells | Inhibition of lipid biosynthesis |
| In Vitro | 3T3-L1 Cells | Promotion of adipocyte differentiation |
| In Vivo | Ob/Ob Mice | Reduction in body weight; improved glucose tolerance |
| In Vivo | db/db Mice | Increased expression of fatty acid metabolism genes |
Mechanism of Action
DRF 2519 exerts its effects by activating peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. These receptors are nuclear transcription factors that regulate the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of these receptors leads to:
Increased Lipid Metabolism: Enhanced breakdown of fatty acids and improved lipid profiles.
Improved Insulin Sensitivity: Reduction in insulin resistance and better glucose control.
Anti-inflammatory Effects: Reduction in inflammatory markers and improved overall metabolic health
Comparison with Similar Compounds
Table 1: Comparative Efficacy in Animal Models
Key Advantages Over Competitors
- Superior Dual Activation: Unlike rosiglitazone (PPAR-γ-selective) or fenofibrate (PPAR-α-selective), this compound modulates both pathways, addressing both hyperglycemia and dyslipidemia simultaneously .
- Reduced Hepatic Triglycerides : this compound lowered hepatic triglyceride secretion by 60% in vivo, outperforming both comparators .
Limitations of Current Comparators
Structural and Pharmacological Distinctions
Table 2: Molecular and Pharmacokinetic Profiles
Biological Activity
DRF 2519 is a compound derived from the benzoxazinone class, specifically a thiazolidinedione (TZD) analogue. This compound has garnered attention for its diverse biological activities, particularly in metabolic disorders and neuropharmacology. This article outlines the pharmacological profile of this compound, including its mechanisms of action, effects on metabolic parameters, and potential therapeutic applications.
PPAR Activation
this compound exhibits potent dual activation of peroxisome proliferator-activated receptors (PPARs), specifically PPARγ and PPARδ. These receptors play critical roles in glucose and lipid metabolism, making this compound a candidate for treating conditions such as diabetes and dyslipidemia . The activation of PPARγ is particularly significant in enhancing insulin sensitivity and promoting adipocyte differentiation, while PPARδ activation is associated with increased fatty acid oxidation and improved metabolic flexibility .
Table 1: Summary of Biological Activities of this compound
Antidiabetic Effects
In studies involving Zucker fa/fa rats, treatment with this compound for ten days resulted in significant reductions in plasma triglyceride levels following intralipid loading. This suggests a potential role for this compound in managing hyperlipidemia associated with obesity and insulin resistance .
Neuropharmacological Activity
Research has indicated that this compound may possess antidepressant properties. It has been shown to act as a selective agonist for the serotonin receptor subtype 5-HT1A, which is implicated in mood regulation. Compounds with similar structures have been noted to enhance mood and reduce depressive symptoms in preclinical models .
Lipid Metabolism
The compound's impact on lipid metabolism was further characterized by its ability to enhance triglyceride clearance from the plasma, indicating its potential utility in treating metabolic syndrome . The implications of these findings suggest that this compound could be beneficial not only for diabetes but also for broader metabolic health.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
